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Compound of Interest

5-Amino-2-isopropyl-1H-
Compound Name:
imidazole-4-carboxamide

Cat. No.: B1280345

An In-Depth Technical Guide to 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide
Derivatives and Analogs

Introduction

The 5-amino-1H-imidazole-4-carboxamide scaffold is a cornerstone in medicinal chemistry,
serving as a versatile building block for a wide array of biologically active molecules.[1][2] Its
derivatives have garnered significant attention for their therapeutic potential across various
domains, including oncology, metabolic disorders, and infectious diseases. This structural motif
is a key intermediate in the synthesis of established pharmaceuticals, such as the alkylating
agent Temozolomide, which is used in the treatment of brain tumors. The unique arrangement
of amino and carboxamide groups on the imidazole ring allows for diverse chemical
modifications, enabling the development of targeted therapies.[1][2][3] Researchers have
successfully synthesized analogs with potent inhibitory activity against critical cellular targets
like protein kinase C-iota (PKC-1), the MEK/RAF kinase complex, and AMP-activated protein
kinase (AMPK).[4][5][6] This guide provides a comprehensive overview of the synthesis,
biological activities, and experimental protocols related to 5-Amino-2-isopropyl-1H-imidazole-
4-carboxamide and its analogs, intended for researchers and professionals in drug
development.

Synthesis and Chemical Properties
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The synthesis of 5-amino-2-isopropyl-1H-imidazole-4-carboxamide can be achieved
through several routes, most notably via the cyclization of an amidine intermediate. This
common pathway involves the reaction of diaminomaleonitrile (DAMN) with isopropylamidine to
form an N-(2-amino-1,2-dicyanovinyl)isopropylamidine intermediate, which is then cyclized and
hydrolyzed to yield the final product.[3][7]
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Caption: Key steps in the synthesis of the target compound.

The core structure is amenable to various chemical transformations, including oxidation and
reduction, which can be used to generate further derivatives.[3]
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Biological Activity and Mechanisms of Action

Derivatives of the 5-amino-1H-imidazole-4-carboxamide scaffold exhibit a broad range of
biological activities, with significant potential in oncology and metabolic disease treatment.

Anticancer Activity

Protein Kinase C-1 (PKC-1) Inhibition: A notable analog, 5-amino-1-((1R,2S,3S,4R)-2,3-
dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), has been identified as a
potent and specific inhibitor of PKC-1, an oncogene overexpressed in various cancers.[5] In
preclinical studies using xenograft models of prostate cancer, treatment with ICA-1s resulted in
a significant reduction in tumor growth, with treated tumors growing at nearly half the rate of
untreated tumors.[5] The compound also demonstrated low toxicity in murine models.[5]

MEK/RAF Complex Inhibition: A series of 5-amino-4-fluoro-1H-benzo[d]imidazole-6-
carboxamide derivatives have been developed as inhibitors of the MEK/RAF kinase signaling
pathway. One lead compound, 16b, was found to act as a "clamp," stabilizing the MEK/RAF
complex and potently inhibiting MEK1, BRAF, and the common BRAF V600E mutant.[6] This
compound showed significant anti-proliferative activity against various cancer cell lines and
demonstrated substantial tumor growth inhibition in xenograft models.[6]
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Caption: Mechanism of MEK/RAF complex inhibition.
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In Vivo
Efficacy

Compound Target(s) ICso0 Values Reference
(Tumor Growth

Inhibition)

~50% reduction
ICA-1s PKC-I - vs. control [5]
(Prostate)

70% (C26
colorectal

Compound 16b MEK1 28 nM ) [6]
syngeneic

model)

93% (HCT116
BRAF 3 nM [6]
xenograft model)

BRAF V600E 3nM 6]

Metabolic Regulation

The related compound 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR), an analog
that is readily taken up by cells, serves as a potent activator of AMP-activated protein kinase
(AMPK).[4] Once inside the cell, AICAR is phosphorylated to its monophosphate form, ZMP,
which mimics AMP and allosterically activates AMPK.[8] This activation has profound effects on
cellular metabolism, including an increase in glucose transport. Studies have shown that
AICAR can enhance glucose transport and increase the presence of GLUT4 transporters on
the cell surface in skeletal muscle, even in insulin-resistant states, highlighting its potential for
treating type 2 diabetes.[9]
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Caption: AICAR's role in activating the AMPK signaling pathway.

Antimicrobial Activity

Certain derivatives, specifically 5-aminoimidazole-4-carboxamidrazones, have been
synthesized and screened for antimicrobial properties. While showing only moderate activity
against bacteria like S. aureus and E. coli, these compounds exhibited significant antifungal
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activity against various Candida species, including the often-resistant C. krusei, and against

Cryptococcus neoformans.[10]

Microbial Strain Activity Level Reference
Staphylococcus aureus Fair-Moderate [10]
Escherichia coli Fair-Moderate [10]
Candida albicans Active [10]
Candida krusei Strongly Inhibited [10]
Cryptococcus neoformans Strongly Inhibited [10]

Pharmacokinetics and Analytical Methodologies

The development of robust analytical methods is crucial for studying the pharmacokinetics of

these compounds. High-performance liquid chromatography (HPLC) and liquid

chromatography-tandem mass spectrometry (LC-MS/MS) are standard techniques for their

quantification in biological matrices.[11][12] Preclinical studies on the PKC-1 inhibitor ICA-1s

showed that the compound was stable in human plasma at both 25°C and 37°C for over two

hours.[5]
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Caption: Typical workflow for LC-MS/MS pharmacokinetic analysis.
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. Linearity
Method Analyte Matrix LLOQ Reference
Range
Human 20 - 2000
LC-MS/MS AICA 20 ng/mL [12]
Plasma ng/mL
AICA Nude Mice 0.1 -500
HPLC o 100 ng/mL [11]
Riboside Plasma pg/mL
AICA Nude Mice 0.03-50
HPLC o 30 ng/mL [11]
Ribotide Plasma pg/mL

Experimental Protocols

Protocol 1: Synthesis of 1H-5(4)-amino-2-
iIsopropylimidazole-4(5)-carboxamide

This protocol is adapted from the process described in patent literature.[7]

Amidine Intermediate Formation: Cool n-butyronitrile (78 ml) to 10°C. Inject hydrogen
chloride gas (7.15 g) into the solvent. Subsequently, add diaminomaleonitrile (DAMN) (10.8

g) and isopropylamidine. Stir the mixture at a low temperature to facilitate the formation of N-
(2-amino-1,2-dicyanovinyl)isopropylamidine hydrochloride as a precipitate.

Cyclization and Hydrolysis: Isolate the hydrochloride salt intermediate. Add water (20 ml) and
a 25% aqueous NaOH solution (13.2 g) to 4.3 g of the intermediate.

Reflux: Heat the reaction mixture under reflux for 2 hours.

pH Adjustment & Crystallization: Cool the aqueous solution to room temperature or below.
Adjust the pH to a range of 11 to 12. Further cool the solution to 5°C or below to induce
crystallization.

Isolation: Filter the resulting crystals and dry them to yield the final product, 1H-5(4)-amino-2-
isopropylimidazole-4(5)-carboxamide.

Protocol 2: In Vitro Kinase Inhibition Assay (General)
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This protocol is a generalized representation based on kinase inhibition screening.[6]

* Reagents: Prepare a reaction buffer appropriate for the kinase (e.g., MEK1 or BRAF).
Prepare solutions of the kinase, the substrate (e.g., inactive ERK for MEK1), ATP, and the
test compound at various concentrations.

e Reaction Setup: In a 96-well plate, add the kinase and the test compound dissolved in
DMSO. Incubate for a specified period (e.g., 15 minutes) at room temperature.

« Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
¢ Incubation: Incubate the plate at 30°C for a defined time (e.g., 30-60 minutes).

» Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a
suitable detection method, such as an antibody-based assay (e.g., HTRF, ELISA) or a
luminescence-based ATP detection assay that measures remaining ATP.

o Data Analysis: Calculate the percentage of inhibition for each compound concentration
relative to a DMSO control. Determine the ICso value by fitting the data to a dose-response

curve.

Protocol 3: Pharmacokinetic Sample Analysis by LC-
MS/MS

This protocol is based on methodologies for AICA analysis in plasma.[11][12]

o Sample Preparation: To a 100 pL plasma sample, add an internal standard (1S). Precipitate
proteins by adding 50 uL of 10% trichloroacetic acid. Vortex and centrifuge.

o Extraction: For some methods, the supernatant may be further cleaned. For AICA, an ion-
pair extraction with 1-pentanesulfonate may be used, or the supernatant can be directly
injected after dilution.[12] For AICA riboside/ribotide, an on-line solid-phase extraction (SPE)
step can be employed.[11]

o Chromatographic Separation: Inject the prepared sample onto an appropriate LC column
(e.g., a C18 or HILIC column). Use a gradient or isocratic mobile phase (e.g., methanol-
water) to separate the analyte from matrix components.
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e Mass Spectrometric Detection: Analyze the column eluent using a tandem mass
spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.
Monitor the specific precursor-to-product ion transitions for the analyte and the IS in Multiple
Reaction Monitoring (MRM) mode (e.g., m/z 127 - 110 for AICA).[12]

o Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to
the IS against the nominal concentration of the calibration standards. Use this curve to
determine the concentration of the analyte in the unknown samples.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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